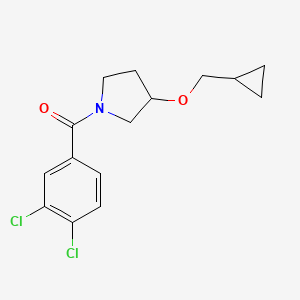![molecular formula C20H18N2O5S2 B2728871 methyl 3-{phenyl[(phenylcarbamoyl)methyl]sulfamoyl}thiophene-2-carboxylate CAS No. 895263-93-1](/img/structure/B2728871.png)
methyl 3-{phenyl[(phenylcarbamoyl)methyl]sulfamoyl}thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{phenyl[(phenylcarbamoyl)methyl]sulfamoyl}thiophene-2-carboxylate is a useful research compound. Its molecular formula is C20H18N2O5S2 and its molecular weight is 430.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activities
Research on derivatives of thiophene carboxylates has shown significant promise in antimicrobial applications. A study reported the synthesis of ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate derivatives, demonstrating potent in vitro antimicrobial activity, with some compounds exhibiting greater potency than standard drugs against specific fungi (Mabkhot et al., 2015). This suggests potential for the development of new antimicrobial agents from thiophene carboxylate derivatives.
Synthetic Methodologies
Several studies have focused on developing novel synthetic methodologies for thiophene-containing compounds. For instance, a four-component Gewald reaction facilitated by organocatalysis under aqueous conditions efficiently produced 2-amino-3-carboxamide derivatives of thiophene, indicating a versatile method for synthesizing thiophene derivatives at room temperature (Abaee & Cheraghi, 2013). Another study utilized 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for the one-pot synthesis of polyhydroquinoline derivatives, showcasing the efficiency of Bronsted acidic ionic liquids in synthesizing heterocyclic compounds (Khaligh, 2014).
Molecular Modeling and Docking Studies
The synthesis of compounds with thiophene and pyrazole pharmacophores has been complemented by molecular modeling and docking studies to predict their biological activities and binding affinities. Such studies provide a computational approach to understanding the interaction of these compounds with biological targets and can guide the design of compounds with improved efficacy (Mabkhot et al., 2015).
These studies underscore the versatility and potential of thiophene carboxylate derivatives in the fields of synthetic organic chemistry and drug discovery. While direct research on Methyl 3-{2-oxo-2-(phenylamino)ethylsulfamoyl}thiophene-2-carboxylate is not available, the methodologies and biological activities reported for related compounds could be indicative of the broader applicability and relevance of thiophene derivatives in scientific research.
Propriétés
IUPAC Name |
methyl 3-[(2-anilino-2-oxoethyl)-phenylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-27-20(24)19-17(12-13-28-19)29(25,26)22(16-10-6-3-7-11-16)14-18(23)21-15-8-4-2-5-9-15/h2-13H,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAIAHSOJVUFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
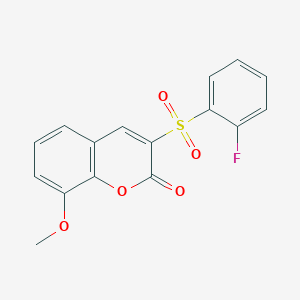
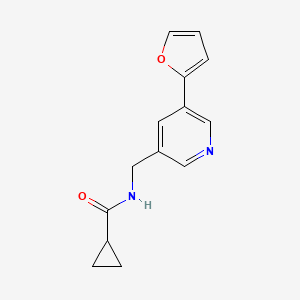
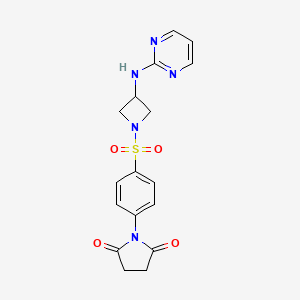
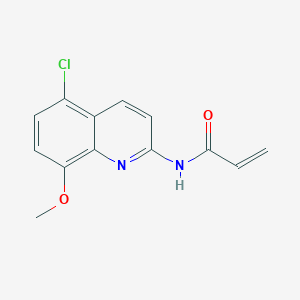
![2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B2728797.png)
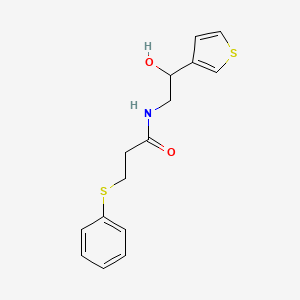
![2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2728800.png)
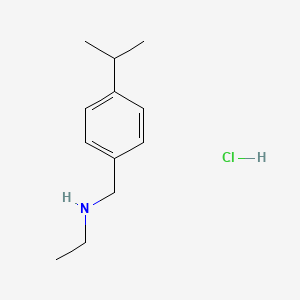
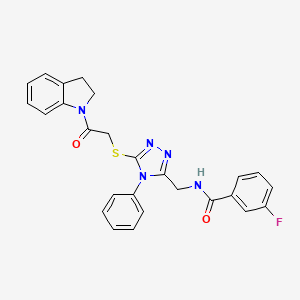
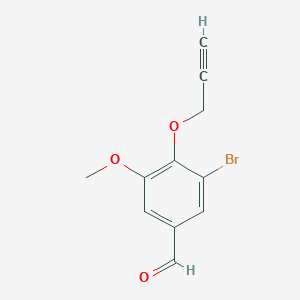
![N-[(3,4-diethoxyphenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2728805.png)
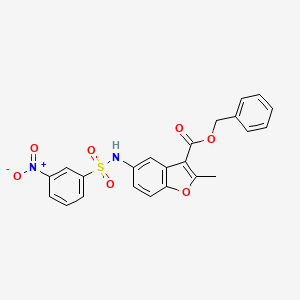
![2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B2728809.png)
